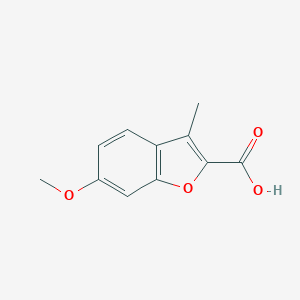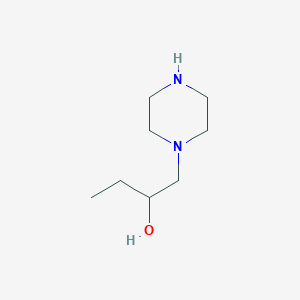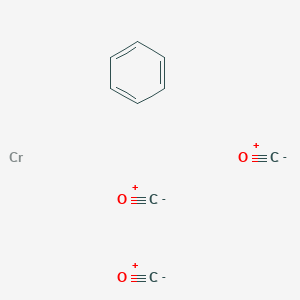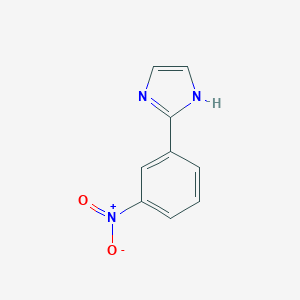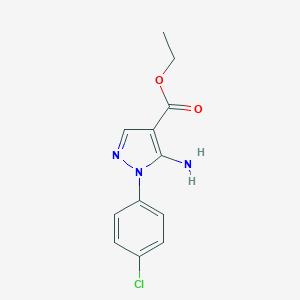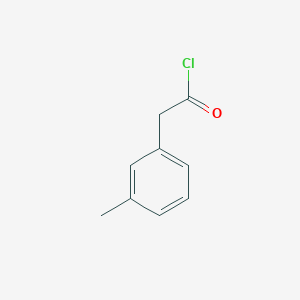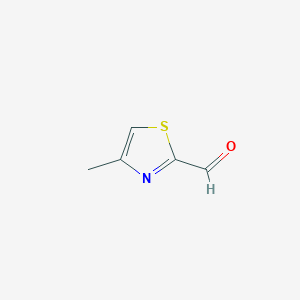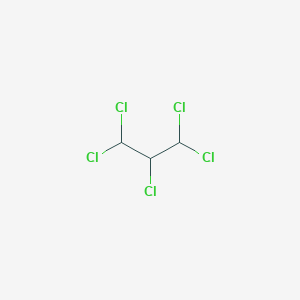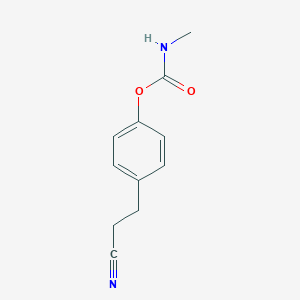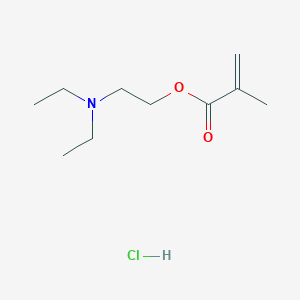
2-(Diethylamino)ethyl methacrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl methacrylate hydrochloride, commonly known as DEAEMA, is a monomer used in the synthesis of various polymers. DEAEMA is a water-soluble monomer that is commonly used in the synthesis of pH-sensitive polymers. The monomer has a molecular formula of C10H20ClNO2 and a molecular weight of 225.73 g/mol.
Mécanisme D'action
DEAEMA-based polymers work by responding to changes in pH. When the pH of the environment changes, the polymer undergoes a conformational change, which results in the release of drugs or changes in color. The mechanism of action of DEAEMA-based biosensors involves the binding of the polymer to a target molecule, which results in a change in pH, causing the polymer to change color.
Effets Biochimiques Et Physiologiques
DEAEMA has no known biochemical or physiological effects, as it is not used as a drug or a therapeutic agent. However, DEAEMA-based polymers and biosensors can have various biochemical and physiological effects, depending on the application. For example, DEAEMA-based drug delivery systems can have therapeutic effects, as the polymers can be used to deliver drugs to specific sites in the body.
Avantages Et Limitations Des Expériences En Laboratoire
DEAEMA-based polymers and biosensors have various advantages and limitations for lab experiments. One of the advantages of DEAEMA-based polymers is their ability to respond to changes in pH, making them useful in drug delivery systems and biosensors. However, DEAEMA-based polymers can be difficult to synthesize and purify, which can limit their use in lab experiments.
Orientations Futures
DEAEMA has various future directions, including the development of new synthesis methods, the synthesis of new polymers and biosensors, and the exploration of new scientific research applications. One of the future directions for DEAEMA is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the synthesis of new polymers and biosensors that have improved properties, such as increased sensitivity and specificity. Finally, the exploration of new scientific research applications for DEAEMA-based polymers and biosensors is a future direction that has the potential to lead to new discoveries and innovations.
Méthodes De Synthèse
DEAEMA can be synthesized using various methods. One of the most common methods involves the reaction of diethylaminoethanol with methacrylic acid in the presence of hydrochloric acid. The reaction produces DEAEMA hydrochloride salt, which can be purified using various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
DEAEMA has various scientific research applications, including the synthesis of pH-sensitive polymers, drug delivery systems, and biosensors. DEAEMA-based polymers can be used in drug delivery systems, as the polymers can respond to changes in pH, releasing drugs in response to changes in the environment. DEAEMA-based biosensors can be used to detect changes in pH, as the polymers change color in response to changes in pH.
Propriétés
Numéro CAS |
14314-78-4 |
|---|---|
Nom du produit |
2-(Diethylamino)ethyl methacrylate hydrochloride |
Formule moléculaire |
C10H20ClNO2 |
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-11(6-2)7-8-13-10(12)9(3)4;/h3,5-8H2,1-2,4H3;1H |
Clé InChI |
QZCJFBBBULPQLS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=C)C.Cl |
SMILES canonique |
CCN(CC)CCOC(=O)C(=C)C.Cl |
Autres numéros CAS |
14314-78-4 |
Numéros CAS associés |
105-16-8 (Parent) |
Synonymes |
2-(diethylamino)ethyl methacrylate DEAEM cpd diethylaminoethyl methacrylate Et2NH-ethyl methacrylate N,N-diethylaminoethyl methacrylate N,N-diethylaminoethyl methacrylate acetate N,N-diethylaminoethyl methacrylate hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



